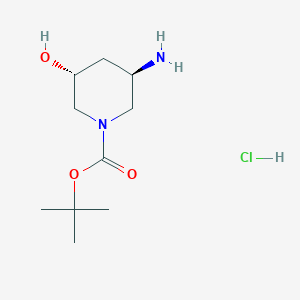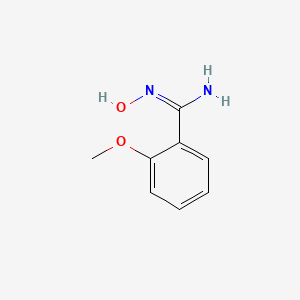
(Z)-N'-Hydroxy-2-methoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N'-Hydroxy-2-methoxybenzimidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-Hydroxy-2-methoxybenzimidamide typically involves the reaction of 2-methoxybenzamide with hydroxylamine. One of the most recent methods developed by Katritzky et al. uses imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the fast preparation of amidoximes with reaction times of 5–15 minutes and yields ranging from 65–81% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient synthetic routes that can be scaled up. The use of microwave irradiation and other advanced techniques can potentially be adapted for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-N'-Hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Common oxidizing agents include 2-iodobenzoic acid (IBX) and tetraethylammonium bromide (TEAB) .
Common Reagents and Conditions:
Oxidation: 2-iodobenzoic acid (IBX), tetraethylammonium bromide (TEAB)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including cardiotonic and antiarthritic effects.
Wirkmechanismus
The mechanism of action of (Z)-N'-Hydroxy-2-methoxybenzimidamide involves its ability to release nitric oxide (NO) upon oxidation. This process can be catalyzed by various hemoproteins, such as cytochrome P450. The released NO can then interact with molecular targets and pathways involved in vasodilation, platelet aggregation, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxybenzamide
- 3-Methoxybenzamidoxime
- 2-Anisamide
Comparison: (Z)-N'-Hydroxy-2-methoxybenzimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Methoxybenzamide, the amidoxime group in this compound allows for additional reactions, such as NO release. Similarly, 3-Methoxybenzamidoxime differs in the position of the methoxy group, which can affect its chemical properties and applications .
Eigenschaften
CAS-Nummer |
51285-05-3; 771-28-8 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 |
IUPAC-Name |
N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI-Schlüssel |
NFAJEYBUPFIZNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


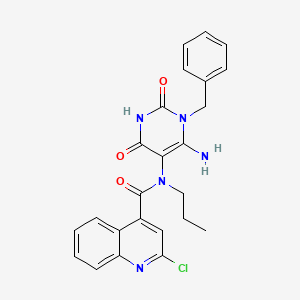
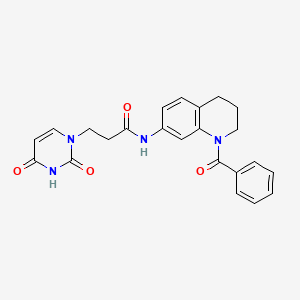
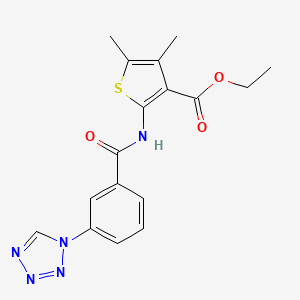
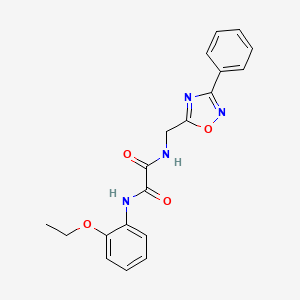
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

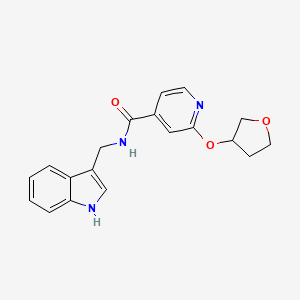
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)
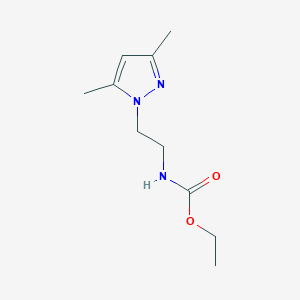
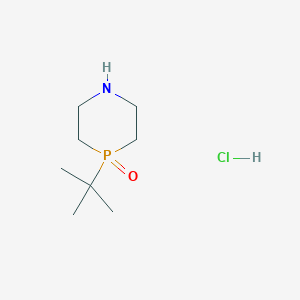
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)
